Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride

Description

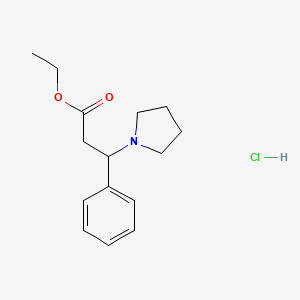

Chemical Structure and Properties Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate hydrochloride (C₁₆H₂₄ClNO₂, MW 297.828) features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) attached to a phenyl-substituted propanoate ester, with a hydrochloride salt enhancing solubility .

Properties

CAS No. |

17824-97-4 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)12-14(16-10-6-7-11-16)13-8-4-3-5-9-13;/h3-5,8-9,14H,2,6-7,10-12H2,1H3;1H |

InChI Key |

ILNWWYMKRAUNPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N2CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride typically involves the esterification of 3-phenylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-phenylpropanoate is then reacted with pyrrolidine under reflux conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride has been investigated for its potential in treating neurological disorders, particularly those involving potassium channels. Analogues of this compound have shown promise as potassium channel openers, which can be beneficial in managing conditions such as epilepsy and chronic pain. Specifically, compounds like flupirtine and retigabine, which are structurally related to ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride, have been utilized to modulate neuronal excitability and provide analgesic effects .

2. Muscarinic Acetylcholine Receptor Modulation

Research indicates that derivatives of this compound may act as positive allosteric modulators of the M3 muscarinic acetylcholine receptor. This receptor plays a crucial role in mediating various physiological responses, including smooth muscle contraction and glandular secretion. The modulation of this receptor could lead to therapeutic advancements in treating conditions like overactive bladder and other cholinergic dysfunctions .

Case Studies

Case Study 1: Potassium Channel Modulation

A study evaluated the efficacy of ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride as a potassium channel opener in rat models. The results indicated that the compound significantly reduced seizure frequency compared to control groups, suggesting its potential utility in epilepsy management.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies conducted on this compound showed favorable absorption and distribution characteristics when administered orally. The studies indicated a half-life suitable for therapeutic use, allowing for once-daily dosing regimens that could improve patient compliance .

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Phenyl-3-(Piperidin-1-Yl)Propanoate (CAS 17824-87-2)

- Structural Difference : Replaces pyrrolidine with piperidine (6-membered ring).

- Piperidine derivatives often exhibit altered pharmacokinetics, such as prolonged half-life, compared to pyrrolidine analogs .

- Applications : Piperidine moieties are common in CNS-targeting drugs (e.g., donepezil hydrochloride, an acetylcholinesterase inhibitor) .

Halogenated Derivatives

Ethyl 3-Amino-3-(3-Fluorophenyl)Propanoate Hydrochloride (CAS 1821827-13-7)

- Structural Difference: Fluorine atom at the phenyl 3-position and an amino group replacing pyrrolidine.

- Impact on Properties :

Ethyl 3-(3-Chlorophenyl)-3-(1H-Pyrrol-1-Yl)Propanoate (CAS 1235439-29-8)

- Structural Difference : Chlorine substitution on the phenyl ring and pyrrol-1-yl (aromatic) instead of pyrrolidin-1-yl (aliphatic).

- Impact on Properties: Chlorine increases molecular weight (C₁₅H₁₆ClNO₂, MW 295.75) and may enhance hydrophobic interactions.

Ethyl 2-Amino-3-Hydroxy-3-(Pyridin-4-Yl)Propanoate Dihydrochloride

- Structural Difference: Pyridine ring replaces phenyl, with hydroxyl and amino groups.

- Impact on Properties: Pyridine’s basicity improves water solubility, further enhanced by the dihydrochloride salt. Hydroxyl and amino groups enable hydrogen bonding, influencing bioavailability and enzymatic interactions .

Physicochemical and Pharmacological Implications

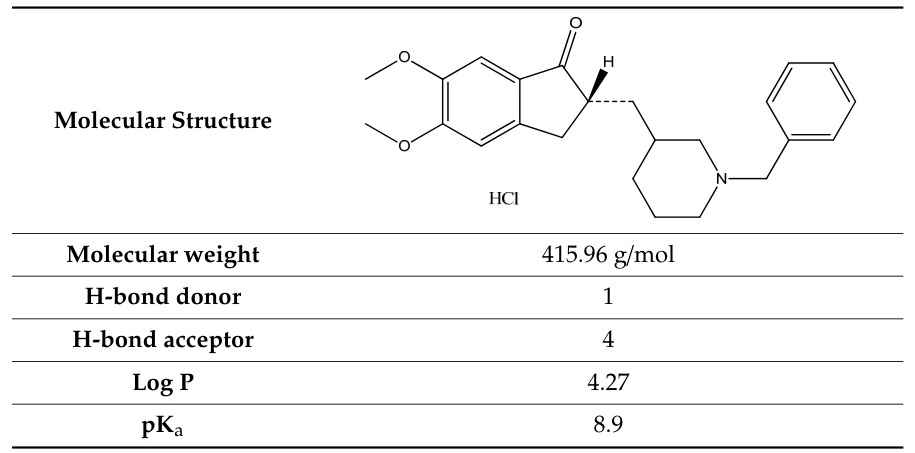

| Compound | Molecular Formula | Molecular Weight | Key Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₄ClNO₂ | 297.828 | Pyrrolidine ring, hydrochloride salt, phenyl group | Early-stage CNS drug research |

| Piperidine Analog (CAS 17824-87-2) | C₁₆H₂₄ClNO₂ | ~297.828* | Piperidine ring, increased lipophilicity | CNS-targeted therapeutics |

| Fluorinated Derivative (CAS 1821827-13-7) | C₁₁H₁₄ClFNO₂ | 265.69 | Fluorine substitution, amino group | Metabolic stability enhancement |

| Pyridine Derivative | C₁₀H₁₄Cl₂N₂O₃ | 305.14 | Pyridine ring, dihydrochloride salt | Bioavailability-focused designs |

*Estimated based on structural similarity.

Biological Activity

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride can be synthesized through several methods involving the reaction of pyrrolidine derivatives with ethyl propanoate. The compound's structure features a pyrrolidine ring which is known for its role in enhancing biological activity through modulation of receptor interactions.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Potassium Channels : Analogues of this compound have shown promise as potassium channel openers. For instance, compounds similar to flupirtine and retigabine, which are known KV7 channel openers, have demonstrated efficacy in treating pain and epilepsy by modulating neuronal excitability .

- Cytotoxicity : Research has indicated that certain derivatives exhibit potent cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have been reported to induce apoptosis in HCT-116 cells, showing significant inhibition of cell proliferation .

Case Studies

Several studies have explored the biological activity of compounds related to ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride:

- Cytotoxicity against Cancer Cells : In a study examining various pyrrolidine derivatives, it was found that specific analogues exhibited IC50 values in the low micromolar range against human leukemia cells (CEM), indicating strong cytotoxic potential .

- Antimicrobial Activity : Another investigation reported that peptide conjugates derived from similar structures displayed significant antimicrobial activity against a range of bacterial strains, with zone of inhibition values indicating effective antibacterial properties .

Data Tables

The following table summarizes key findings related to the biological activity of ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride and its analogues:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate hydrochloride?

- Methodological Answer : A common approach involves multi-step organic synthesis, including nucleophilic substitution and esterification. For example, pyrrolidine derivatives are often synthesized via acid-catalyzed condensation reactions, followed by hydrochlorination using HCl in aqueous conditions (e.g., heating to 50°C for solubility and reaction completion) . Purity can be enhanced via recrystallization in polar solvents like ethanol or methanol. Characterization of intermediates using TLC or LC-MS is critical to monitor reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (adjusted to pH 2.5–3.0 with trifluoroacetic acid) to achieve ≥95% purity .

- NMR : Employ and NMR in deuterated solvents (e.g., DO or DMSO-d) to confirm the ethyl ester, phenyl, and pyrrolidine moieties. Compare peaks to reference spectra of structurally similar compounds (e.g., ethyl pyrrolidine-3-carboxylate hydrochloride) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns .

Q. What are the solubility properties of this compound in common solvents for biological assays?

- Methodological Answer : Preliminary solubility testing in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) is recommended. Analogous compounds, such as L-cysteine ethyl ester hydrochloride, show moderate solubility in water (10–50 mg/mL) and DMSO (>50 mg/mL) . Sonication or gentle heating (≤37°C) may improve dissolution.

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Monitor humidity to avoid deliquescence .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its pharmacological activity (e.g., CNS targets)?

- Methodological Answer :

- In Vitro Assays : Use thrombin inhibition assays (IC) or receptor-binding studies (e.g., dopamine or serotonin receptors) with radiolabeled ligands. Reference methodologies for dabigatran ethyl ester hydrochloride, which employs fluorogenic substrates to measure enzyme inhibition .

- Dose-Response Curves : Optimize concentrations (1 nM–100 µM) in cell-based assays (e.g., neuronal cell lines) and analyze using nonlinear regression models (e.g., GraphPad Prism) .

Q. What strategies address stability challenges under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-vis), and hydrolytic conditions (pH 1–13) to identify degradation products. Monitor via HPLC-MS .

- Formulation : Develop hydrogels or nanoemulsions using factorial design (e.g., 3 full factorial) to optimize encapsulation efficiency and controlled release .

Q. How to resolve contradictions in solubility data across different studies?

- Methodological Answer :

- Experimental Replication : Test solubility in triplicate under standardized conditions (e.g., 25°C, 24 h stirring).

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregates or differential scanning calorimetry (DSC) to assess crystallinity, which may explain variability .

Q. What analytical methods detect and quantify impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/ELSD : Employ gradient elution (e.g., 5–95% acetonitrile in 30 min) to separate impurities. Compare retention times to known standards (e.g., unreacted pyrrolidine precursors) .

- LC-HRMS : Identify trace impurities (≤0.1%) using high-resolution mass spectrometry with electrospray ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.